

Comparative study of the antimicrobial activity of Methyl anthranilate derivatives

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A Comparative Study on the Antimicrobial Activity of **Methyl Anthranilate** Derivatives

A comprehensive analysis of recently synthesized **methyl anthranilate** derivatives reveals their potential as potent antimicrobial agents. This guide provides a comparative overview of their efficacy against various microbial strains, supported by quantitative data and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals in the field of antimicrobial research.

Quantitative Antimicrobial Activity

The antimicrobial potential of various organodiselenide and organoselenocyanate derivatives of **methyl anthranilate** has been evaluated against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans). The data, summarized in the tables below, highlights the inhibition activity (IA%) and Minimum Inhibitory Concentration (MIC) of these compounds.

Table 1: Antimicrobial Activity (IA%) of Organodiselenide-Tethered Methyl Anthranilates



| Compound | C. albicans IA% | S. aureus IA% | E. coli IA% |
|--------------|-----------------|---------------|-------------|
| 4 | 75.0 | 76.2 | 60.9 |
| 5 | 87.5 | 85.7 | 82.6 |
| 6 | 70.8 | 76.2 | 69.6 |
| 14 | 100 | 90.5 | 91.3 |
| 15 | 91.7 | 85.7 | 73.9 |
| Clotrimazole | 100 | - | - |
| Ampicillin | - | 100 | 100 |

Data sourced from a 2022 study on organodiselenide-tethered **methyl anthranilate**s.[1][2][3] [4]

Table 2: Minimum Inhibitory Concentration (MIC) of

Compound 14

| Microorganism | МІС (µМ) | Standard Drug | Standard Drug MIC (μM) |
|---------------|----------|---------------|---------------------------|
| C. albicans | 2 | Clotrimazole | 2 |
| S. aureus | 2 | Ampicillin | 2 |
| E. coli | 0.5 | Ampicillin | 0.5 |

This data confirms the significant antimicrobial activity of compound 14, showing comparable efficacy to standard antimicrobial drugs.[1][2][3][4]

Table 3: Antimicrobial Activity (IA%) of Organoselenocyanate-Tethered Methyl Anthranilates



| Compound | C. albicans IA% | S. aureus IA% | E. coli IA% |
|----------|-----------------|---------------|-------------|
| 4 | 70.8 | 71.4 | 56.5 |
| 6 | 75.0 | 76.2 | 60.9 |
| 9 | 83.3 | 71.4 | 60.9 |
| 15 | 79.2 | 66.7 | 52.2 |

This study on organoselenocyanate hybrids also demonstrated notable antimicrobial properties.[5]

Experimental Protocols

The following methodologies were employed to determine the antimicrobial activity of the **methyl anthranilate** derivatives.

Antimicrobial Activity Assay

The antimicrobial activity was assessed using the agar well diffusion method.[1][5] Microbial cultures were uniformly spread on Mueller–Hinton agar plates. Wells were then created in the agar, and a specific concentration of the test compound (dissolved in DMSO) was added to each well. The plates were incubated, and the diameter of the inhibition zone was measured to determine the antimicrobial activity. The inhibition activity percentage (IA%) was calculated relative to standard drugs (Ampicillin for bacteria and Clotrimazole for fungi).

Minimum Inhibitory Concentration (MIC) Determination

The MIC was determined using a microdilution method in 96-well microtiter plates.[1][2][3][4] A two-fold serial dilution of the test compound was prepared in Mueller-Hinton broth. A standardized microbial suspension was added to each well. The plates were incubated, and the MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.

Mechanism of Action: Quorum Sensing Inhibition

Some **methyl anthranilate** derivatives exhibit their antimicrobial effects, particularly against biofilm formation, by interfering with quorum sensing (QS) systems in bacteria.[6][7] Quorum

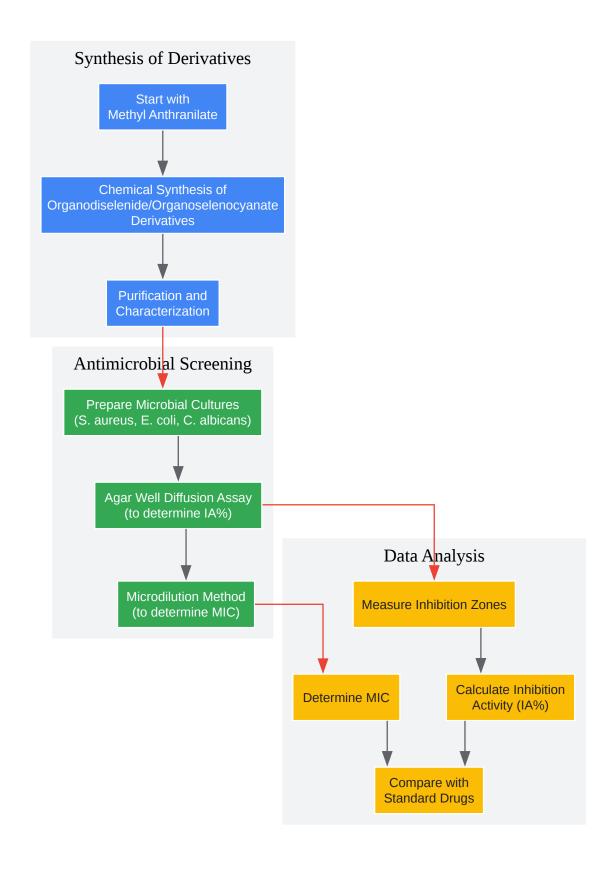


sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.

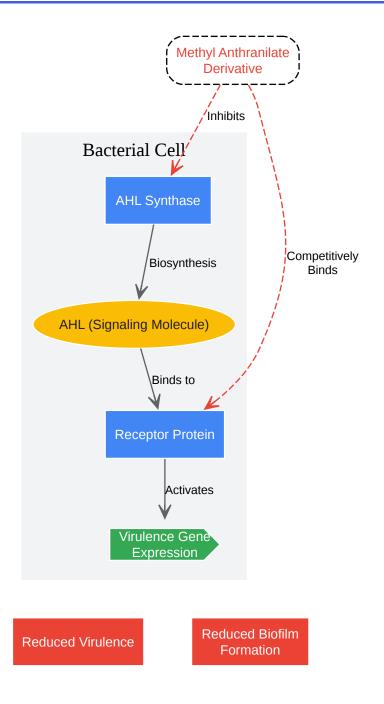
Methyl anthranilate has been shown to inhibit the QS system in Aeromonas sobria by interfering with the biosynthesis of acyl-homoserine lactone (AHL), a signaling molecule, and by competitively binding to the receptor protein.[6][7] This disruption of QS leads to a reduction in virulence factors and biofilm formation.[6] For instance, at sub-inhibitory concentrations, **methyl anthranilate** significantly reduced biofilm formation, motility, and protease activity in A. sobria.[6][7][8]

Visualizations Experimental Workflow for Antimicrobial Screening









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